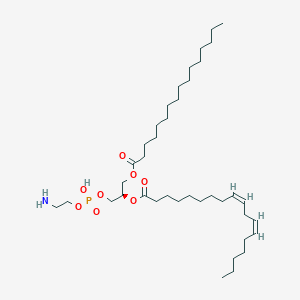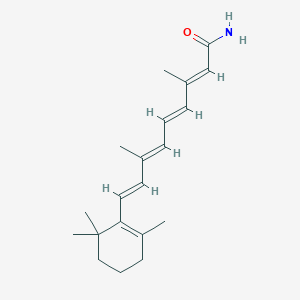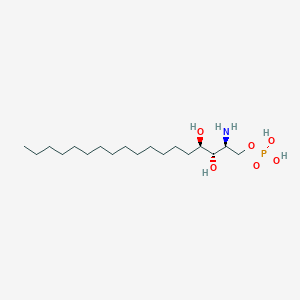
3',4'-Dichloroacetophenone
Overview
Description
3’,4’-Dichloroacetophenone: is an organic compound with the molecular formula C8H6Cl2O . It is a derivative of acetophenone, where two chlorine atoms are substituted at the 3’ and 4’ positions of the phenyl ring. This compound appears as a white to cream-colored crystalline solid and is primarily used in organic synthesis .
Mechanism of Action
3’,4’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O . It is used in the synthesis of substituted aryl aminothiazoles
Target of Action
It is known to be used in the synthesis of substituted aryl aminothiazoles , which suggests that it may interact with biological targets that are receptive to these compounds.
Mode of Action
As a chemical precursor in the synthesis of substituted aryl aminothiazoles , it likely undergoes chemical reactions that enable these compounds to interact with their respective targets.
Biochemical Pathways
The compounds synthesized using 3’,4’-dichloroacetophenone, such as substituted aryl aminothiazoles , may affect various biochemical pathways depending on their specific structures and targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3’,4’-Dichloroacetophenone typically involves the acylation of m-dichlorobenzene with acetyl chloride or acetic anhydride in the presence of a catalyst such as anhydrous aluminum trichloride. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dichloroacetophenone can be achieved by utilizing solid waste chlorobenzene tar as a raw material. The process involves extracting m-dichlorobenzene from the tar, followed by acylation, washing, distillation, crystallization, and packing .
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dichloroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of substituted aryl aminothiazoles.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or hydrocarbons.
Scientific Research Applications
3’,4’-Dichloroacetophenone has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichloroacetophenone: Similar in structure but with chlorine atoms at the 2’ and 4’ positions.
4’-Chloroacetophenone: Contains only one chlorine atom at the 4’ position.
3,5-Dichloroacetophenone: Chlorine atoms are substituted at the 3’ and 5’ positions.
Uniqueness: 3’,4’-Dichloroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain organic compounds and in various research applications .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPAOUHWPONFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062571 | |
| Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2642-63-9 | |
| Record name | 3′,4′-Dichloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4'-Dichloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 3',4'-Dichloroacetophenone in inhibiting aflatoxin production?
A: [] this compound itself doesn't directly inhibit aflatoxin production. Instead, it serves as a starting material for synthesizing 1,3,5-triarylpyrazolines. These pyrazolines can then be easily converted into pyrazoles via dehydrogenation using tetrachloro-o-benzoquinone. The resulting pyrazolines and pyrazoles demonstrate the ability to inhibit aflatoxin production by Aspergillus flavus at low concentrations, without significantly affecting the fungus's mycelial growth. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)









